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Introduction:

TDI-11055 is a potent and orally bioavailable small-molecule inhibitor of the eleven-nineteen

leukemia (ENL) YEATS domain.[1][2][3][4] The ENL protein is an epigenetic reader that

recognizes acetylated and crotonylated histone marks, playing a critical role in the

transcriptional regulation of oncogenic gene programs, particularly in acute myeloid leukemia

(AML).[5][6][7] TDI-11055 competitively blocks the interaction of the ENL YEATS domain with

acylated histones, leading to the displacement of ENL from chromatin and the suppression of

key cancer-driving genes.[3][4] This document provides detailed application notes and

protocols for the use of TDI-11055 in preclinical in vivo mouse studies, based on currently

available research.

Data Presentation
Table 1: In Vivo Efficacy of TDI-11055 in AML Xenograft
Mouse Models
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Mouse Model Cell Line/PDX
Treatment
Regimen

Efficacy
Readouts

Reference

BALB/c nude
MV4;11 (MLL-

rearranged AML)

100 or 200

mg/kg, p.o., b.i.d.

for 8 days

Significant

inhibition of

tumor growth;

Reduction in

ENL target

genes (HOXA9,

MYC, MEIS1,

MYB)

[3][8]

NSG/NSGS
MLL-rearranged

PDX

200 mg/kg, p.o.,

q.d. for 28 days

Blocked disease

progression
[8][9]

NSG/NSGS
NPM1-mutated

PDX

200 mg/kg, p.o.,

q.d. for 28 days

Blocked disease

progression
[8][9]

Table 2: Pharmacokinetic Profile of TDI-11055 in Mice
Dose (Oral) Key PK Parameters Outcome Reference

30, 50, 100 mg/kg
Unbound plasma

concentration

Exceeded in vitro

IC50 for MV4;11 cells

(0.27 µmol/L) for a

sustained period

[3][10][11]

100 mg/kg
Unbound plasma

exposures

Exceeded the cell

IC50 out to 15 hours
[5]

30-100 mg/kg Bioavailability

High oral

bioavailability (Fpo

>100%)

[3][8]

Signaling Pathway
The following diagram illustrates the mechanism of action of TDI-11055.
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Caption: Mechanism of TDI-11055 Action.

Experimental Protocols
Formulation of TDI-11055 for Oral Gavage
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Materials:

TDI-11055 powder

Dimethyl sulfoxide (DMSO)

PEG400 (Polyethylene glycol 400)

Tween 80 (Polysorbate 80)

Sterile water

Sterile tubes and syringes

Protocol:

Prepare the vehicle solution. A commonly used vehicle for similar compounds consists of 5%

DMSO, 45% PEG400, 2.5% Tween 80, and 47.5% water.[12]

To prepare the dosing solution, first dissolve the required amount of TDI-11055 powder in

DMSO.

Add PEG400 to the solution and mix thoroughly.

Add Tween 80 and mix again.

Finally, add sterile water to reach the final desired concentration and volume.

Vortex the solution until it is homogeneous.

Prepare the vehicle control solution using the same procedure but without adding TDI-
11055.[9]

In Vivo Efficacy Study in an AML Xenograft Model
Animal Model:

Immunocompromised mice (e.g., BALB/c nude, NSG, or NSGS) are typically used for

xenograft studies.[8][9]
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Caption: Typical Experimental Workflow for an In Vivo Efficacy Study.

Protocol:

Cell Implantation: Subcutaneously implant AML cells (e.g., 2 million MV4;11 cells) into the

flank of each mouse.[8][9] For disseminated leukemia models, cells can be injected via the

tail vein.[8][9]

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. For disseminated

models, leukemia burden can be monitored via bioluminescent imaging or flow cytometry of

peripheral blood.

Treatment Initiation: Once tumors reach a predetermined size (e.g., 300-400 mm³),

randomize the mice into treatment and vehicle control groups.[8]

Drug Administration: Administer TDI-11055 or vehicle solution via oral gavage at the desired

dose and schedule (e.g., 100 or 200 mg/kg, once or twice daily).[3][8]

Monitoring during Treatment: Continue to monitor tumor volume and body weight throughout

the study.[8] Observe the animals for any signs of toxicity.

Endpoint and Analysis: At the end of the study (e.g., after 8 or 28 days of treatment),

euthanize the mice and excise the tumors.[3][8][9] A portion of the tumor can be used for

pharmacodynamic analysis, such as measuring the expression of ENL target genes (e.g.,

HOXA9, MYC) by qPCR.[3][8]

Toxicity Study in Healthy Mice
Animal Model:
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Healthy, immunocompetent mice (e.g., C57BL/6) can be used to assess potential effects on

normal hematopoiesis.[8]

Protocol:

Treatment: Administer TDI-11055 at a therapeutic dose (e.g., 200 mg/kg, p.o., q.d.) or

vehicle to a cohort of healthy mice for an extended period (e.g., 28 consecutive days).[8]

Monitoring: Monitor the mice for general health, body weight changes, and any signs of overt

toxicity.[8]

Analysis: At the end of the treatment period, collect blood for complete blood count (CBC)

analysis to assess effects on red blood cells, platelets, and various white blood cell

populations.[8] Spleen weight can also be measured.[8]

Disclaimer: These protocols are intended as a guide and may require optimization based on

the specific experimental context, including the mouse strain, cell line, and specific research

questions. All animal experiments should be conducted in accordance with institutional

guidelines and regulations.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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